1-Methyl-3-(methylamino)pyrrolidin-2-one
Description
Overview of the Pyrrolidinone Scaffold in Contemporary Chemical Research
The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in modern chemical and pharmaceutical research. researchgate.netresearchgate.net Its prevalence stems from a combination of unique structural and chemical properties that make it a "privileged pharmacophore" in drug discovery. acs.org Unlike flat, two-dimensional aromatic rings, the saturated, non-planar nature of the pyrrolidinone core allows for greater three-dimensional diversity, a feature critical for successful molecular interactions with biological targets. nih.govresearchgate.net
The significance of the pyrrolidinone scaffold is underscored by its presence in numerous biologically active compounds and FDA-approved drugs. nih.gov Its versatility allows it to serve as a foundational structure for developing agents with a wide spectrum of potential activities. researchgate.netnih.gov Researchers are drawn to this scaffold for several key reasons:
Stereochemical Complexity: The sp³-hybridized carbon atoms in the pyrrolidinone ring provide multiple chiral centers, enabling the synthesis of diverse stereoisomers. This stereogenicity is crucial, as different spatial arrangements of substituents can lead to distinct biological profiles and binding affinities with enantioselective proteins. nih.govresearchgate.netnih.gov
Synthetic Accessibility: A multitude of synthetic methods exist for constructing and functionalizing the pyrrolidinone backbone. acs.org Modern techniques, such as microwave-assisted organic synthesis and novel one-pot cascade reactions, have further enhanced synthetic efficiency and modularity, allowing for the rapid generation of diverse compound libraries. acs.orgnih.gov
Structural Versatility: The pyrrolidinone nucleus can be readily modified at various positions, enabling fine-tuning of its physicochemical and pharmacological properties. This adaptability makes it an ideal building block for creating complex molecular architectures and hybrid molecules. nih.govresearchgate.net
Research Context of 1-Methyl-3-(methylamino)pyrrolidin-2-one and its Analogues
This compound is a specific derivative within the vast pyrrolidinone chemical space. While extensive literature on this exact molecule is limited, its structure places it firmly within a class of compounds of significant research interest, primarily as a synthetic intermediate and a scaffold for further chemical exploration.
The compound's structure, featuring a methyl group on the pyrrolidinone nitrogen and a methylamino substituent at the 3-position, makes it a valuable building block. Analogues, such as other N-substituted 5-oxopyrrolidine-3-carboxylic acids and related amino-pyrrolidinones, are actively investigated as precursors for more complex heterocyclic systems. researchgate.net For instance, research on the stereoselective synthesis of related compounds like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile highlights the importance of such structures as key intermediates in the preparation of complex molecules, including potential antibiotics. researchgate.net
The study of analogous structures, such as 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, further contextualizes the research interest. These related compounds are synthesized to explore their potential biological activities, such as anti-inflammatory effects, underscoring the therapeutic relevance of the substituted pyrrolidinone core. beilstein-journals.orgnih.gov
Below is a table summarizing the key chemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1248282-93-0 |
| Molecular Formula | C₆H₁₂N₂O uni.lu |
| Molecular Weight | 128.17 g/mol |
| Monoisotopic Mass | 128.09496 Da uni.lu |
| SMILES | CNC1CCN(C1=O)C uni.lu |
| InChI Key | SJGKIXYZIBZILH-UHFFFAOYSA-N uni.lu |
This table is interactive. You can sort the data by clicking on the column headers.
Scope and Objectives of Current Research Perspectives on the Compound Class
Current research on this compound and its chemical class is driven by several key objectives that aim to unlock the full potential of this versatile scaffold.
A primary focus is the development of novel and efficient synthetic methodologies . Researchers are continuously exploring new ways to construct and derivatize the pyrrolidinone ring system. This includes the creation of one-pot, multi-component reactions that are operationally simple, scalable, and adhere to the principles of green chemistry. acs.org A significant goal is to achieve high stereoselectivity, as seen in the development of asymmetric hydrogenations to produce specific chiral isomers, which are often crucial for targeted biological activity. researchgate.net
Another major objective is the exploration of the biological potential of new pyrrolidinone analogues. Scientists synthesize libraries of these compounds to screen for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov This involves structure-activity relationship (SAR) studies to understand how different substituents and their stereochemistry influence efficacy and target selectivity. researchgate.net For example, the synthesis of pyrrolidine-2,3-dione (B1313883) derivatives is aimed at developing new anti-inflammatory agents. beilstein-journals.orgnih.gov
Finally, a significant area of research involves using these compounds as versatile intermediates and building blocks for the synthesis of more complex and potentially valuable molecules. researchgate.net The functional groups on compounds like this compound provide reactive handles for elaboration into novel heterocyclic systems or for incorporation into larger molecular frameworks, including potential new therapeutic agents. researchgate.netgoogle.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile |
| 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones |
| N-substituted 5-oxopyrrolidine-3-carboxylic acids |
| Piracetam |
| Oxiracetam |
| Levetiracetam |
| Brivaracetam |
| Pramiracetam |
| Nefiracetam |
| Aniracetam |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(methylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-5-3-4-8(2)6(5)9/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGKIXYZIBZILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248282-93-0 | |
| Record name | 1-methyl-3-(methylamino)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 1 Methyl 3 Methylamino Pyrrolidin 2 One Derivatives
Reactions Involving the Secondary Amine Functionality
The secondary amine group (–NHCH₃) is a nucleophilic center, making it susceptible to a variety of common amine reactions, such as acylation and alkylation. libretexts.org These reactions provide straightforward pathways to introduce new functional groups and build molecular complexity.
Furthermore, the amine functionality can participate in condensation reactions. For instance, 3-aminopyrrolidin-2-one (B1279418) derivatives react with aldehydes, such as benzaldehyde, to form the corresponding azomethines (or Schiff bases). These intermediates can be subsequently reduced, for example with sodium borohydride, to yield stable N-substituted 3-aminopyrrolidin-2-ones. researchgate.net This two-step process is an effective method for introducing a variety of substituents onto the nitrogen atom.
Another significant reaction is transimination, where the methylamino group can displace another amine from an imine linkage. In a related system, methylamine (B109427) was shown to displace a 4-methoxybenzylamino group from the exocyclic double bond of a pyrrolidine-2,3-dione (B1313883) derivative. beilstein-journals.orgnih.gov This type of reversible reaction highlights the ability of the methylamino group to act as a dynamic covalent handle in certain molecular frameworks. nih.gov
Table 1: Selected Reactions at the Secondary Amine of Pyrrolidinone Derivatives
| Reactant Class | Reagent Example | Product Class | Reference |
|---|---|---|---|
| 3-Aminopyrrolidin-2-one | Benzaldehyde | Azomethine | researchgate.net |
| Azomethine Derivative | Sodium Borohydride | N-Substituted 3-aminopyrrolidin-2-one | researchgate.net |
| Schiff' base-containing pyrrolidine-2,3-dione | Methylamine | Transimination Product | beilstein-journals.orgnih.gov |
| Secondary Amine | Alkyl Halide | Tertiary Amine | libretexts.org |
Transformations of the Pyrrolidinone Ring System under Various Conditions
The pyrrolidinone ring itself, while generally stable, can undergo transformations under specific reaction conditions, often initiated by reactions involving the 3-amino substituent.
A notable transformation is initiated by the diazotization of the amino group. When 3-aminopyrrolidin-2-ones are treated with sodium nitrite (B80452) (NaNO₂) in acetic acid, the resulting diazonium salt is unstable. It readily eliminates molecular nitrogen to form a carbocation intermediate. researchgate.net This carbocation can then be trapped by the solvent to yield acetoxy derivatives or undergo elimination to form unsaturated pyrrolidinone derivatives. researchgate.net
Ring expansion is another potential transformation for pyrrolidine (B122466) systems. In studies on related proline derivatives, treatment with deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride) induced a ring expansion from a five-membered pyrrolidine to a six-membered piperidine (B6355638) ring. nih.gov This process occurs through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. nih.gov While this specific reaction was demonstrated on prolinols, it illustrates a plausible pathway for the skeletal rearrangement of substituted pyrrolidines under suitable conditions. The stability of the pyrrolidinone ring, a cyclic amide, makes it generally resistant to hydrolysis except under strong acidic or basic conditions.
Table 2: Pyrrolidinone Ring Transformations
| Starting Material | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| 3-Aminopyrrolidin-2-one | NaNO₂, Acetic Acid | Carbocation | Acetoxy or Unsaturated Derivative | researchgate.net |
Mechanistic Investigations of Key Chemical Transformations (Experimental and Computational)
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes.
The diazotization of 3-aminopyrrolidin-2-ones proceeds through the well-established mechanism for amine diazotization. The reaction with nitrous acid (formed in situ from NaNO₂ and acetic acid) generates an N-nitrosamine, which tautomerizes and loses water to form a diazonium ion. The key step for the ring transformation is the subsequent loss of dinitrogen gas (N₂) to create a secondary carbocation at the C3 position of the pyrrolidinone ring. researchgate.net The fate of this highly reactive intermediate—either trapping by a nucleophile or elimination of a proton—determines the final product structure. researchgate.net
In the case of ring expansion observed in proline derivatives, the mechanism involves neighboring group participation. nih.gov The pyrrolidine nitrogen acts as an internal nucleophile, attacking the carbon bearing the activated hydroxyl group in an Sₙ2 fashion. This intramolecular cyclization forms a strained bicyclic aziridinium ion. A subsequent nucleophilic attack by a fluoride (B91410) ion, acting as the second Sₙ2 reaction, can occur at either of the two carbons of the aziridinium ring. Preferential attack at the methylene (B1212753) carbon leads to the observed ring-expanded piperidine product. nih.gov
For the transimination reaction involving derivatives of pyrrolidine-2,3-dione, the mechanism is a reversible nucleophilic addition-elimination process at the exocyclic C=N double bond. beilstein-journals.orgnih.gov The reaction between 1,4,5-trisubstituted pyrrolidine-2,3-diones and methylamine occurred at the exocyclic sp²-hybridized carbon, resulting in the substitution of the existing amino group with the methylamino group. beilstein-journals.orgnih.gov The structure of the resulting product, 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, was confirmed by single-crystal X-ray diffraction, which provided precise details on the molecular geometry and validated the Z-configuration around the double bond, stabilized by an intramolecular N–H···O hydrogen bond. beilstein-journals.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 1-Methyl-3-(methylamino)pyrrolidin-2-one by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not widely published, a detailed structural assignment can be predicted based on established chemical shift principles and data from closely related analogs like N-Methyl-2-pyrrolidone (NMP) and various pyrrolidine (B122466) derivatives. chemicalbook.comipb.ptchemicalbook.comnih.gov
The ¹H NMR spectrum is expected to show distinct signals for each unique proton group. The N-methyl group attached to the pyrrolidinone ring nitrogen (N1) would appear as a singlet, while the methyl group of the methylamino substituent (at C3) would likely be a doublet, coupled to the adjacent N-H proton. The protons on the pyrrolidine ring itself (at C3, C4, and C5) would present as complex multiplets due to both geminal and vicinal coupling.
In the ¹³C NMR spectrum, a characteristic downfield signal is anticipated for the carbonyl carbon (C2) of the lactam ring, typically appearing in the 170-180 ppm range. vaia.com The carbons directly bonded to nitrogen atoms (C3, C5, and the two N-methyl carbons) will also have distinct chemical shifts influenced by the electronegativity of the adjacent nitrogen. vaia.comchemicalbook.com
Predicted NMR Data for this compound
science| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | C=O-N-CH₃ | ~2.8 - 3.0 | Singlet |
| ¹H NMR | NH-CH₃ | Variable, broad | Singlet (broad) |
| ¹H NMR | NH-CH₃ | ~2.4 - 2.6 | Doublet |
| ¹H NMR | CH(NH) | ~3.3 - 3.6 | Multiplet |
| ¹H NMR | CH₂ (C4) | ~1.9 - 2.2 | Multiplet |
| ¹H NMR | CH₂ (C5) | ~3.2 - 3.4 | Multiplet |
| ¹³C NMR | C=O (C2) | ~175 | - |
| ¹³C NMR | CH(NH) (C3) | ~55 - 60 | - |
| ¹³C NMR | CH₂ (C4) | ~25 - 30 | - |
| ¹³C NMR | CH₂ (C5) | ~45 - 50 | - |
| ¹³C NMR | C=O-N-CH₃ | ~30 | - |
| ¹³C NMR | NH-CH₃ | ~35 | - |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is critical for confirming the molecular weight of this compound (C₆H₁₂N₂O, Mol. Wt.: 128.17 g/mol ) and for deducing its structure through fragmentation analysis. bldpharm.comuni.lu High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement.
Under electrospray ionization (ESI), the compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 129.10224. uni.lu Other adducts, such as with sodium [M+Na]⁺, are also possible. uni.lu Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, yielding product ions that are diagnostic of the parent structure. Based on studies of similar α-pyrrolidinone structures, characteristic fragmentation pathways would likely involve the loss of the pyrrolidinone ring or cleavage at the C3-substituent. wvu.edu A dominant fragmentation pathway could be the loss of the neutral methylamine (B109427) molecule (CH₃NH₂) or cleavage of the bonds within the pyrrolidine ring. wvu.edu
Predicted ESI-MS Adducts and Collision Cross Section (CCS) Data
analytics| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 129.10224 | 125.8 |
| [M+Na]⁺ | 151.08418 | 133.5 |
| [M+K]⁺ | 167.05812 | 132.8 |
| [M+NH₄]⁺ | 146.12878 | 148.4 |
| [M-H]⁻ | 127.08768 | 128.2 |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry
For such a related compound, SCXRD analysis revealed a nearly planar pyrrolidine ring and specified the stereochemistry around double bonds, confirming a Z configuration that allows for intramolecular hydrogen bonding. nih.gov A similar analysis for this compound would be expected to define the puckering of the five-membered ring, the orientation of the N-methyl and methylamino substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govmdpi.com
Illustrative SCXRD Data from a Related Pyrrolidine Derivative
view_in_ar| Parameter | Value (for 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione) |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.892(3) |
| b (Å) | 9.453(3) |
| c (Å) | 10.372(4) |
| α (°) | 98.53(3) |
| β (°) | 109.43(3) |
| γ (°) | 101.99(3) |
| Volume (ų) | 765.1(5) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the tertiary amide (lactam) and the secondary amine.
The FT-IR spectrum is expected to show a strong absorption band for the amide C=O stretching vibration, typically found around 1670-1690 cm⁻¹, similar to that observed for N-methyl-2-pyrrolidone. researchgate.net The N-H stretching vibration of the secondary amine should produce a moderate intensity band in the region of 3300-3500 cm⁻¹. researchgate.net C-N stretching vibrations for both the amine and amide groups would appear in the fingerprint region (1000-1350 cm⁻¹). Raman spectroscopy would complement the FT-IR data, often providing stronger signals for more symmetric, less polar bonds.
Expected Vibrational Frequencies for this compound
waves| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Amide (Lactam) | 1670 - 1690 | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |
| C-N Stretch | Amine/Amide | 1000 - 1350 | Medium |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. fda.gov The choice between HPLC and GC depends on the compound's volatility and thermal stability.
Given its polarity and potential for thermal degradation, reversed-phase HPLC (RP-HPLC) coupled with a UV or mass spectrometric detector (LC-MS) is a highly suitable method. fda.gov An LC-MS method would allow for both quantification and confirmation of identity. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. fda.govnih.gov
For GC analysis, the compound's polarity would necessitate a polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a modified polysiloxane (e.g., DB-1701) stationary phase, to achieve good peak shape and resolution. google.compatsnap.com A flame ionization detector (FID) would provide quantitative purity data, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any impurities. google.comnih.gov
Plausible Chromatographic Conditions for Analysis
timeline| Technique | Parameter | Hypothetical Condition |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | |
| Detector | UV (e.g., 210 nm) or Mass Spectrometer (ESI+) | |
| GC | Column | Polar Capillary (e.g., DB-1701, 30 m x 0.32 mm x 0.5 µm) |
| Carrier Gas | Helium or Nitrogen | |
| Temperature Program | e.g., 100°C hold 1 min, ramp to 250°C at 15°C/min | |
| Detector | FID or Mass Spectrometer (EI) |
Computational and Theoretical Studies on 1 Methyl 3 Methylamino Pyrrolidin 2 One
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods are used to determine the optimized molecular geometry, electronic structure, and reactivity descriptors. For a compound like 1-Methyl-3-(methylamino)pyrrolidin-2-one, DFT calculations can predict its stability and regions susceptible to electrophilic or nucleophilic attack.
DFT studies on similar heterocyclic compounds, such as pyrrolidine-2,3-diones and furopyrimidine derivatives, have demonstrated the utility of this approach. nih.govscielo.org.mx For instance, calculations are typically performed using a specific functional, like B3LYP, with a basis set such as 6-311++G(2d,p) to obtain accurate geometric and electronic properties. scielo.org.mx
Key parameters derived from DFT calculations include:
HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's reactivity. A small HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. nih.gov
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity, often represented by a scoring function. nih.gov
Studies on structurally related compounds like pyrrolidine-2,3-diones have successfully employed molecular docking to identify potential biological targets. nih.gov In one such study, derivatives were docked into the active site of inducible nitric oxide synthase (iNOS) to explore their anti-inflammatory potential. nih.gov The simulations revealed key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, specific amino acid residues like Cys200 and Ser242 were identified as crucial for binding. nih.gov
For this compound, a typical molecular docking workflow would involve:
Preparation of the 3D structure of the ligand and the target protein.
Defining the binding site or "docking box" on the protein.
Running the docking algorithm to generate various binding poses.
Scoring and ranking the poses based on their predicted binding affinity.
The results of such simulations can guide the design of more potent and selective molecules by suggesting modifications to the ligand structure that could enhance binding interactions. nih.govnih.gov
Table 2: Example of Molecular Docking Results for a Pyrrolidine (B122466) Derivative
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Data from a study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.gov
For a compound like this compound, MD simulations would typically be performed after a promising binding pose is identified through molecular docking. The simulation would place the ligand-protein complex in a simulated physiological environment (water, ions) and calculate the atomic trajectories over a period of nanoseconds. nih.gov
Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): This parameter tracks the conformational changes of the protein and ligand over time. A stable RMSD suggests that the complex has reached equilibrium and the binding is stable.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: This analysis monitors the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, indicating the stability of these key interactions.
MD simulations on related compounds have been used to confirm the stability of docked complexes, providing a higher level of confidence in the predicted binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, untested compounds like this compound could be predicted based solely on its structure.
QSAR studies on pyrrolidin-2-one derivatives have been conducted to understand their antiarrhythmic activity. researchgate.netnih.gov In these studies, a set of compounds with known activities is used to train the model. nih.gov For each compound, a variety of molecular descriptors are calculated, which can be constitutional, topological, geometric, or electronic in nature. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that correlates a selection of these descriptors with the observed activity. nih.gov
A successful QSAR model is characterized by high statistical significance and predictive power, which is assessed through internal and external validation techniques. nih.gov Such models can elucidate which molecular properties are most important for the desired activity, thereby guiding the design of new, more potent analogues. mdpi.commdpi.com
Table 3: Key Components of a QSAR Study
| Component | Description | Example from Pyrrolidin-2-one Studies |
|---|---|---|
| Training Set | A series of compounds with known biological activities used to build the model. | 33 analogues of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one. nih.gov |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure. | PCR (Partial Charge Ratio), JGI4 (a topological descriptor). researchgate.netnih.gov |
| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR). nih.gov |
In Silico Predictions of ADME Properties (Non-Clinical Context)
In addition to predicting a compound's activity, computational methods are crucial for assessing its drug-like properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com These in silico predictions help to identify potential liabilities early in the discovery process, long before any experimental testing.
For this compound, a variety of online tools and software packages can be used to predict its ADME profile. nih.govmdpi.com These predictions are based on models derived from large datasets of experimental data.
Key ADME properties that are commonly predicted include:
Intestinal Absorption: The likelihood of the compound being absorbed from the gut into the bloodstream. mdpi.com
Caco-2 Permeability: An in vitro model for predicting intestinal absorption. nih.gov
Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross the BBB and enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Prediction of whether the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. mdpi.com
Lipinski's Rule of Five: A set of simple physicochemical property guidelines to evaluate drug-likeness and the likelihood of oral bioavailability. nih.gov
Studies on related pyrrolidine derivatives have utilized these in silico tools to assess their drug-like potential, ensuring that the designed compounds have favorable pharmacokinetic profiles. nih.gov
Table 4: Representative In Silico ADME Predictions for a Drug-like Molecule
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Intestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal wall. |
| Blood-Brain Barrier (BBB) Penetration | Yes/No | Indicates potential for CNS effects or lack thereof. |
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Studies
Receptor Binding Profiling (In Vitro Assays and Radioligand Binding)
The pyrrolidinone chemical family has been a subject of research for its nootropic and neuroprotective effects, which suggests potential interactions with central nervous system receptors. nih.gov The five-membered pyrrolidine (B122466) ring is a versatile scaffold used by medicinal chemists to develop compounds for a range of human diseases due to its favorable stereochemical and three-dimensional properties. nih.gov
Pyrrolidine derivatives are found in a variety of drugs targeting different receptors and biological pathways. mdpi.com However, a specific receptor binding profile for 1-Methyl-3-(methylamino)pyrrolidin-2-one, detailing its affinity for a range of receptors through in vitro assays or radioligand binding studies, is not available in the reviewed scientific literature. Such studies are essential to fully characterize its pharmacological activity and potential therapeutic applications.
Studies on Anti-inflammatory Mechanisms in Cellular Models (Non-Clinical)
While direct in vitro anti-inflammatory studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insight into the potential mechanisms of the pyrrolidinone class. For instance, studies on various pyrrolidinone derivatives have demonstrated anti-inflammatory effects through the modulation of key inflammatory mediators.
A study on a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, which share a similar core structure, showed significant inhibitory activity against nitric oxide (NO) production. nih.gov One of the compounds, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, exhibited a notable IC50 value of 43.69 ± 5.26 µM for NO inhibition. nih.gov Molecular docking analysis suggested that these compounds act as ligands for inducible nitric oxide synthase (iNOS), with the aforementioned compound showing the strongest binding affinity. nih.gov The interaction with iNOS is a key mechanism for reducing inflammatory responses, as NO is a significant pro-inflammatory molecule. nih.gov
Furthermore, the simpler compound N-methyl-2-pyrrolidone (NMP) has been identified as a bioactive anti-inflammatory agent. nih.gov In vitro studies have shown that NMP increases the expression of the transcription factor Krüppel-like factor 2 (KLF2) in monocytes and endothelial cells. nih.gov This upregulation of KLF2 leads to a decrease in the production of pro-inflammatory cytokines and adhesion molecules, which are crucial in the development of atherosclerosis, a disease with a significant inflammatory component. nih.gov
The table below summarizes the in vitro anti-inflammatory activity of a compound structurally related to this compound.
Table 1: In Vitro Anti-inflammatory Activity of a Structurally Related Pyrrolidine-2,3-dione (B1313883) Derivative
| Compound | Target | Assay | Result (IC50) | Source |
|---|---|---|---|---|
| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide (NO) Production Inhibition | 43.69 ± 5.26 µM | nih.gov |
Evaluation of Antimicrobial Activity (In Vitro)
In one study, an aqueous gel system containing NMP exhibited dose-dependent antimicrobial activity against several microorganisms. nih.gov The antimicrobial efficacy was evaluated using the agar (B569324) cup diffusion method, with the zone of inhibition indicating the level of antimicrobial action. The study tested the NMP-containing gel against a gram-positive bacterium (Staphylococcus aureus), a gram-negative bacterium (Escherichia coli), and a fungus (Candida albicans). nih.govresearchgate.net The results indicated that as the concentration of NMP in the gel increased, the antibacterial and antifungal activity was enhanced. nih.govresearchgate.net Pure NMP showed significant inhibition zones against all three tested microbes. researchgate.net
Another study synthesized a series of novel tryptamines bearing a pyrrolidin-2-one moiety and screened them for antibacterial activity using the disc diffusion method. nih.gov The compounds were tested against three gram-positive and three gram-negative bacteria, with results indicating better efficacy against the gram-positive strains. nih.gov
The following table presents the antimicrobial activity of N-Methyl-2-pyrrolidone (NMP) as reported in the literature.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Systematic Chemical Modification and In Vitro Activity Profiling
Systematic chemical modification of the 3-aminopyrrolidin-2-one (B1279418) core has been a key strategy to probe its interaction with various biological targets. The pyrrolidin-2-one ring serves as a versatile scaffold in drug discovery. nih.govresearchgate.net Modifications typically focus on the substituents at the N1 position of the lactam and the amino group at the C3 position.
In the context of kinase inhibition, for instance, a library of 3-aminopyridin-2-one-based fragments was synthesized and screened against a panel of 26 kinases. This study revealed that even small changes to the scaffold could significantly impact inhibitory activity and selectivity. nih.gov For example, the introduction of a methylpyrazole or a pyridyl group at the 5-position of the 3-aminopyridin-2-one core led to potent and ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov
The following table summarizes the in vitro activity of selected 3-aminopyridin-2-one derivatives against different kinases.
| Compound | R Group | Target Kinase | Ki (μM) |
| 2 | 1-methyl-1H-pyrazol-4-yl | MPS1 | 1.5 |
| Aurora A | 0.4 | ||
| Aurora B | 0.2 | ||
| 3 | pyridin-4-yl | MPS1 | 3.0 |
| Aurora A | >50 | ||
| Aurora B | 1.5 | ||
| 15 | 3-methyl-pyridin-4-yl | MPS1 | >50 |
| Aurora A | >50 | ||
| Aurora B | 1.0 |
Data sourced from a study on a 3-aminopyridin-2-one-based kinase targeted fragment library. nih.gov
Similarly, studies on 3-aminopyrrolidine (B1265635) derivatives as CC chemokine receptor 2 (CCR2) antagonists have demonstrated the importance of the substituent on the amino group. The incorporation of heteroatomic carbocycle moieties, such as piperidine (B6355638) and piperazine (B1678402) rings, led to highly potent hCCR2 antagonists. nih.gov This highlights the significant role of the nature of the substituent at the 3-amino position in determining the biological activity profile.
Identification of Key Structural Determinants for Biological Activity and Selectivity
The analysis of SAR data allows for the identification of key structural determinants—the specific atoms or functional groups—that are critical for a compound's biological activity and its selectivity for a particular target.
For the 3-aminopyridin-2-one class of kinase inhibitors, the exocyclic 3-NH2 group was found to be a key hydrogen bond donor, interacting with the hinge region of the kinase. nih.gov The pyridone ring itself can also participate in hydrogen bonding. The nature of the aryl or heteroaryl substituent at the 5-position was shown to be a major determinant of both potency and selectivity. For example, substituting a 4-pyridyl ring with a quinoline (B57606) moiety resulted in increased activity against Aurora A, MPS1, ABL, and CHK2. nih.gov
In a series of pyrrolidine (B122466) pentamine derivatives, the presence of S-phenyl and S-hydroxymethyl groups at specific positions on the pyrrolidine scaffold was found to be important for their inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov Modifications at these key positions generally led to a reduction in inhibitory levels. nih.gov
The concept of a pharmacophore, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is central to understanding SAR. longdom.org For a drug to be effective, its pharmacophore must complement the binding site of its biological target. nih.gov
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like many 3-aminopyrrolidin-2-one derivatives. nih.gov The three-dimensional arrangement of atoms can significantly affect a molecule's ability to bind to its target receptor, as biological macromolecules are themselves chiral. nih.govmdpi.com
The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov In many cases, one enantiomer is significantly more active than the other. This stereoselectivity is often due to the specific interactions between the drug and its binding site, where only one enantiomer can achieve the optimal orientation for binding. nih.gov For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com
The synthesis of enantiomerically pure compounds is therefore a critical aspect of drug development. For example, a stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, has been developed to ensure the desired stereochemistry.
While direct studies on the stereochemistry of 1-Methyl-3-(methylamino)pyrrolidin-2-one are not widely available, the principles of stereoselectivity observed in related pyrrolidine derivatives strongly suggest that the stereochemistry at the C3 position would have a profound impact on its biological activity. mdpi.comcymitquimica.com
Development of Predictive Structure-Activity Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts.
Several QSAR studies have been conducted on pyrrolidin-2-one derivatives. For example, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. The model, which explained up to 91% of the variance in activity, revealed that the antiarrhythmic activity was mainly dependent on specific molecular descriptors. nih.gov
Another study focused on developing 3D-QSAR models (CoMFA and CoMSIA) for a series of pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov These models provided insights into the structural requirements for inhibitory activity and demonstrated good predictive power. nih.gov
The general workflow for developing a QSAR model involves:
Building a dataset of compounds with known biological activities.
Calculating molecular descriptors for each compound.
Dividing the dataset into training and test sets.
Generating a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
Validating the model's predictive ability using the test set and other statistical methods. tsijournals.com
These predictive models, once validated, can be used to screen virtual libraries of compounds and identify promising candidates for synthesis and biological evaluation, accelerating the drug discovery process.
Metabolic Pathways and Biotransformation Studies Non Human Systems
In Vitro Metabolism in Subcellular Fractions (e.g., Liver Microsomes)
In vitro studies using liver microsomes are fundamental for assessing metabolic stability and identifying the enzymes responsible for a compound's breakdown. nih.gov For N-methyl-2-pyrrolidone (NMP), incubations with rat and human liver microsomes have been a key experimental approach. nih.govnih.gov
In studies with rat liver microsomes, the metabolism of NMP to its metabolites was found to be dependent on the presence of NADPH, incubation time, and the concentration of both the substrate and microsomal protein. nih.gov The formation of the primary metabolite, 5-hydroxy-N-methylpyrrolidone (5HNMP), follows Michaelis-Menten kinetics in human liver microsomes. nih.gov One study determined the Vmax to be 1.1 nmol/min per mg of protein and the Km to be 2.4 mM. nih.gov These in vitro systems are crucial as they contain major drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). nih.gov
Interactive Table: Kinetic Parameters of NMP Metabolism in Human Liver Microsomes
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Vmax | 1.1 | nmol/min/mg protein | nih.gov |
| Km | 2.4 | mM | nih.gov |
Identification and Characterization of Metabolites using Advanced Analytical Techniques
The identification of metabolites formed during the biotransformation of NMP has been accomplished using sophisticated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are prominently featured in these studies. nih.govkcl.ac.uknih.gov
Radiomonitored High-Performance Liquid Chromatography (HPLC) analyses of urine from rats administered radiolabeled NMP revealed the presence of one major and two minor metabolites. nih.gov The principal metabolite, accounting for a significant portion of the administered dose, was identified as 5-hydroxy-N-methyl-2-pyrrolidone (5HNMP). nih.govnih.gov Other identified metabolites include N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2HMSI). researchgate.net The use of LC-HRMS is particularly advantageous as it provides accurate mass measurements, which is crucial for identifying unknown metabolites in complex biological samples. kcl.ac.uk
Interactive Table: Major Identified Metabolites of N-methyl-2-pyrrolidone (NMP)
| Metabolite | Abbreviation | Analytical Technique(s) | Source(s) |
|---|---|---|---|
| 5-hydroxy-N-methyl-2-pyrrolidone | 5HNMP | GC-MS, HPLC | nih.govnih.gov |
| N-methylsuccinimide | MSI | MEKC | researchgate.net |
| 2-hydroxy-N-methylsuccinimide | 2HMSI | MEKC | researchgate.net |
Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)
Research has focused on identifying the specific enzyme systems responsible for NMP metabolism, with a significant role attributed to the cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies have specifically implicated cytochrome P450 2E1 (CYP2E1) in the initial metabolic steps of NMP. nih.govnih.gov
Evidence for CYP2E1's involvement comes from several experimental approaches. In rats, induction of CYP2E1 through fasting led to a twofold increase in its activity and accelerated the excretion of the 5HNMP metabolite. nih.gov Conversely, chemical inhibition of CYP2E1 resulted in a significant delay in 5HNMP excretion. nih.gov Further confirmation was obtained from in vitro experiments where the formation of 5HNMP in human liver microsomes was inhibited by a monoclonal antibody specific to CYP2E1. nih.gov The rates of NMP metabolism in various human liver microsome samples showed a strong correlation with the amount of CYP2E1 protein present. nih.gov
Proposed Metabolic Pathways and Transformations
Based on the identified metabolites, a metabolic pathway for NMP has been proposed. The primary transformation is the hydroxylation of the pyrrolidone ring.
The main metabolic pathway involves the oxidation of NMP at the C-5 position to form 5-hydroxy-N-methyl-2-pyrrolidone (5HNMP). nih.govnih.gov This step is primarily catalyzed by the CYP2E1 enzyme. nih.gov Following this initial hydroxylation, further oxidation can occur. The pyrrolidone ring can be opened, leading to the formation of N-methylsuccinimide (MSI), which can then be hydroxylated to 2-hydroxy-N-methylsuccinimide (2HMSI). researchgate.netresearchgate.net Another proposed pathway for some pyrrolidinone structures involves the opening of the ring to form a carboxylic acid. researchgate.net In the bacterium Alicycliphilus sp., NMP is degraded via transformation to γ-N-methylaminobutyric acid, which is then metabolized to succinate (B1194679) semialdehyde and ultimately enters the Krebs cycle as succinate. nih.gov
Advanced Applications in Chemical Research and Development Non Human/non Therapeutic
Role as Synthetic Intermediates for Complex Organic Molecules
The pyrrolidine (B122466) ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic compounds. nih.govresearchgate.netnih.gov Consequently, substituted pyrrolidinones like 1-Methyl-3-(methylamino)pyrrolidin-2-one are valuable intermediates in the synthesis of more complex organic molecules, including alkaloids and other pharmacologically relevant structures. nih.govresearchgate.net
The synthesis of various pyrrolidine and piperidine (B6355638) alkaloids often utilizes precursors with similar structural motifs. nih.gov For instance, the pyrrolidine scaffold is central to the structure of numerous alkaloids with interesting biological properties. nih.govresearchgate.net Research has demonstrated the synthesis of pyrrolidine-2,3-diones, which are key intermediates for various nitrogen-containing heterocycles. nih.govresearchgate.net A study on the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones highlights how the core pyrrolidinone structure can be elaborated into more complex molecules with potential anti-inflammatory activity. nih.govresearchgate.net In this synthesis, a transimination reaction was used to introduce a methylamino group, showcasing a method by which the functional groups of the core structure can be modified. nih.govresearchgate.net
Furthermore, the pyrrolidinone ring is a key component in the design of various bioactive compounds. For example, pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives have been synthesized and evaluated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors for potential use as herbicides. nih.gov The synthesis of these complex molecules often involves the functionalization of a pre-existing pyrrolidinone ring. nih.govnih.gov The versatility of the pyrrolidine scaffold allows for the exploration of diverse chemical space to create novel compounds with specific biological activities. nih.govresearchgate.netnih.gov
Table 1: Examples of Complex Molecules Synthesized from Pyrrolidine Scaffolds
| Resulting Compound Class | Synthetic Strategy | Potential Application |
| Pyrrolidine-2,3-diones | Transimination reaction | Anti-inflammatory agents. nih.govresearchgate.net |
| Pyrrolidinone-containing 2-phenylpyridines | Multi-step synthesis involving functionalization of the pyrrolidinone ring | Herbicides (PPO inhibitors). nih.gov |
| Pyrrolidine and Piperidine Alkaloids | Various, including Henry-Nef protocol | Diverse biological activities. nih.gov |
Application as Catalysts in Diverse Organic Reactions
The field of organocatalysis has seen a surge in the use of small, chiral organic molecules to catalyze asymmetric reactions. Chiral pyrrolidine derivatives, in particular, have emerged as highly effective organocatalysts for a wide range of transformations. dntb.gov.uanih.gov The presence of a chiral center and a nitrogen atom within the pyrrolidine ring allows for the formation of key intermediates, such as enamines and iminium ions, which are crucial for many catalytic cycles. nih.gov
While direct catalytic applications of this compound are not extensively documented, its structural similarity to well-established pyrrolidine-based organocatalysts suggests its potential in this area. For instance, prolinamides and other derivatives of proline (a closely related pyrrolidine) are used in Michael additions of aldehydes to nitroalkenes. nih.gov The catalytic activity of these molecules often relies on the interplay between the secondary amine and other functional groups within the catalyst. nih.gov
The functional groups of this compound could be modified to enhance its catalytic properties. The secondary amine could act as the key catalytic moiety, while the lactam carbonyl could be involved in hydrogen bonding interactions to orient the substrates. Research on other transition metal complexes with Schiff base ligands has shown catalytic activity in oxidation reactions, such as the oxidation of aniline (B41778) to azobenzene. mdpi.com This highlights the potential for metal complexes of this compound or its derivatives to act as catalysts.
Table 2: Potential Organocatalytic Reactions for Pyrrolidine Derivatives
| Reaction Type | Role of Pyrrolidine Catalyst |
| Michael Addition | Enamine formation with aldehydes/ketones. |
| Aldol Reaction | Enamine or iminium ion formation. |
| Mannich Reaction | Formation of reactive iminium ions. |
| Diels-Alder Reaction | Activation of dienophiles via iminium ion formation. |
Development of Chemical Probes and Research Tools for Biological Systems
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. The pyrrolidinone scaffold is a common feature in the design of such probes due to its ability to be readily functionalized and its presence in many known bioactive molecules. acs.orgnih.gov
Derivatives of pyrrolidinone have been successfully developed as potent and selective inhibitors for various enzymes, acting as chemical probes to investigate their biological roles. For example, a pyrrolidinyl pyrido pyrimidinone derivative was designed and synthesized as a potent dual inhibitor of PI3Kα and mTOR, two key enzymes in cell signaling pathways. nih.gov This inhibitor serves as a valuable research tool to probe the function of these kinases in both normal and disease states.
Similarly, the design and synthesis of pyrrolo[2,3-d]pyrimidine-derived inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) have yielded highly potent and selective chemical probes. acs.org The development of these probes allows for the detailed investigation of LRRK2's role in cellular processes. Given that this compound possesses a functionalizable secondary amine and a stable core structure, it represents a promising starting point for the synthesis of novel chemical probes targeting a variety of biological systems. The methylamino group could be a key interaction point with a target protein or a site for attaching reporter groups like fluorophores or affinity tags.
Exploration of Potential in Material Science and Other Industrial Applications
Substituted pyrrolidinones have found applications in various industrial sectors, primarily as versatile solvents and as building blocks for functional materials. google.comwikipedia.org For instance, N-methyl-2-pyrrolidone (NMP), a closely related compound, is widely used as a solvent in the petrochemical and polymer industries due to its high solvency and stability. nih.gov It is also used in the synthesis of polymers like poly(p-phenylene sulfide) (PPS). wikipedia.org
Patents have been filed for the use of N-substituted 2-pyrrolidone-4-carboxylic acid esters as environmentally friendly solvents in industrial applications, including coatings, paints, and in the electronics and photovoltaic industries. google.com These applications leverage the favorable physical and chemical properties of the pyrrolidinone ring system.
Furthermore, pyrrolidinium-based ionic liquids are being explored as electrolytes in battery applications. chemrxiv.org The functionalization of the pyrrolidine ring can be used to tune the properties of these materials. Polymers incorporating pyrrolidone units, such as poly(methyl methacrylate-co-N-vinyl-2-pyrrolidone), have been investigated as corrosion inhibitors for mild steel. researchgate.net The functional groups on the pyrrolidinone ring can be tailored to enhance its performance in specific applications. For example, the functionalization of graphene sheets has been achieved through the solvothermal reduction of graphene oxide in N-methyl-2-pyrrolidone, leading to materials with enhanced dispersibility in organic solvents. rsc.org While specific applications of this compound in material science are not yet established, its structure suggests potential as a monomer for polymerization, a cross-linking agent, or as a functional additive to modify the properties of existing materials.
Future Directions and Emerging Research Avenues for 1 Methyl 3 Methylamino Pyrrolidin 2 One
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 1-Methyl-3-(methylamino)pyrrolidin-2-one, future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical methods.
Key research directions include:
Biomass-Derived Precursors: Investigating the use of renewable feedstocks, such as levulinic acid, which can be transformed into N-alkyl-5-methyl-2-pyrrolidones through reductive amination. researchgate.netresearchgate.net Adapting these pathways could provide a green route to the pyrrolidinone core.
Catalytic Cascade Reactions: Designing one-pot, metal-free cascade reactions could significantly improve synthetic efficiency. For example, a strategy analogous to the Smiles-Truce cascade, which forms functionalized pyrrolidinones from simple starting materials, could be developed. acs.org
Flow Chemistry: Implementing continuous flow reactors for the synthesis would offer enhanced control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processing. researchgate.net
| Methodology | Potential Advantages | Key Challenges | Relevant Precursors |
|---|---|---|---|
| Reductive Amination of Levulinic Acid | Utilizes renewable biomass feedstock. researchgate.netresearchgate.net | Requires selective catalysts; potential for side reactions. | Levulinic Acid, Amines |
| Metal-Free Cascade Reactions | Avoids toxic heavy metals; high atom economy; operational simplicity. acs.org | Mechanism can be complex; substrate scope may be limited. | Cyclopropane (B1198618) Diesters, Arylsulfonamides |
| [3+2] Cycloaddition Reactions | Rapid construction of the pyrrolidine (B122466) ring with high stereocontrol. acs.org | Requires specifically activated substrates (e.g., azomethine ylides). | Imines, Alkenes |
Deeper Mechanistic Understanding of Chemical Transformations through Advanced Studies
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, advanced mechanistic studies could reveal intricate details of its formation and reactivity.
Future investigations should involve:
Kinetic Analysis and Isotope Labeling: To determine rate-limiting steps and elucidate reaction pathways, such as the proposed mechanism for transimination in the synthesis of related pyrrolidine-2,3-diones. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates, providing insights into the stereoselectivity and feasibility of proposed pathways. acs.org
In Situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time can help identify transient intermediates that are key to understanding the reaction mechanism.
Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design
The convergence of artificial intelligence (AI) and computational chemistry is revolutionizing drug discovery and materials science. nih.govresearchgate.net These tools can accelerate the design-make-test-analyze cycle for novel derivatives of this compound. youtube.com
Emerging applications in this area include:
Generative AI for De Novo Design: AI models can be trained to generate novel molecular structures with desired properties, exploring a vast chemical space to identify promising candidates based on the this compound scaffold. youtube.comyoutube.com
Predictive Modeling: Machine learning algorithms can build models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as binding affinity to biological targets, thereby reducing the need for extensive experimental screening. nih.gov
Virtual High-Throughput Screening: Computational docking can be used to screen large virtual libraries of derivatives against various protein targets to identify potential lead compounds for further development. youtube.com
| Tool/Technique | Application | Potential Impact on Research |
|---|---|---|
| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecules with optimized properties. youtube.com | Accelerates the discovery of new chemical entities with high potential. |
| Machine Learning (e.g., QSAR) | Prediction of physicochemical properties, biological activity, and toxicity (ADMET). nih.govnih.gov | Prioritizes candidates for synthesis, reducing costs and time. |
| Molecular Docking & Dynamics | Virtual screening and prediction of binding modes/affinities to protein targets. youtube.com | Identifies most promising drug-target interactions for experimental validation. |
Identification of Underexplored Biological Targets for In Vitro Investigations
While the pyrrolidinone scaffold is present in many bioactive compounds, the specific biological profile of this compound remains unknown. A systematic exploration of its biological activity is a critical future direction.
A strategic approach would involve:
Broad-Spectrum Screening: Testing the compound against a diverse panel of receptors, enzymes, and ion channels to identify initial hits.
Targeting Pathways of Related Compounds: Given that some pyrrolidinone derivatives show anti-inflammatory activity by inhibiting nitric oxide synthase (iNOS) or act as melanocortin-4 receptor (MC4R) agonists, these are logical starting points for investigation. nih.govnih.gov
Phenotypic Screening: Evaluating the compound's effect on cellular models of disease (e.g., cancer cell lines, immune cells) to uncover novel mechanisms of action without a preconceived target. mdpi.com
Expansion into Novel Material Science Applications and Engineering
The functional groups on this compound make it an attractive monomer for the synthesis of advanced materials. The secondary amine provides a reactive site for polymerization or for grafting onto other polymer backbones.
Future research could explore:
Functional Polymers: Polymerizing the compound to create novel polyamides or incorporating it into existing polymer structures like polyesters or polyurethanes. wikipedia.org
Stimuli-Responsive Materials: The pyrrolidinone moiety is known to impart hydrophilicity and can be used in stimulus-responsive (e.g., pH or temperature-sensitive) block copolymers for applications in drug delivery or smart coatings. acs.org
Specialty Solvents: N-methyl-2-pyrrolidone (NMP) is a widely used industrial solvent, and derivatives could be explored as greener alternatives with tailored properties. researchgate.netbtc-europe.com
Degradable Resins: Pyrrolidone-based monomers derived from itaconic acid have been used to create thermally curable and enzymatically degradable thermoset resins, suggesting a potential for creating sustainable materials from this compound. acs.org
Development of Chiral Derivatives with Enhanced Enantioselectivity for Specific Interactions
The compound possesses a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). In biological systems, enantiomers often have vastly different activities. Therefore, controlling the stereochemistry is paramount for developing selective therapeutic agents.
Key future directions are:
Asymmetric Synthesis: Developing catalytic asymmetric methods to selectively synthesize either the (R)- or (S)-enantiomer. This could involve chiral catalysts (e.g., based on cobalt or nickel) or chiral auxiliaries. organic-chemistry.org
Stereoselective Cyclization: Designing cyclization reactions that proceed with high enantioselectivity, such as the copper-catalyzed cyclizative aminoboration of acyclic olefins to form chiral pyrrolidines. nih.gov
Biological Evaluation of Enantiomers: Synthesizing and separating the individual enantiomers of this compound and its derivatives to evaluate their biological activity independently. This is crucial, as demonstrated by pyrrolidine diastereoisomers where one acts as a potent agonist and the other as an antagonist at the same receptor. nih.gov The development of highly enantioselective methods is a critical step toward creating drugs with improved potency and reduced side effects. mdpi.commdpi.com
Q & A
Advanced Research Question
- Substituent Effects : Adding electron-withdrawing groups (e.g., fluorine) to the pyrrolidinone ring enhances binding affinity to neurological targets, while bulky substituents reduce bioavailability .
- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with receptors like GABA. Validate using in vitro assays (e.g., IC comparisons) .
How should researchers address contradictory toxicity data reported for pyrrolidin-2-one derivatives in preclinical studies?
Advanced Research Question
Discrepancies arise from variations in assay conditions (e.g., cell lines, exposure times). Mitigation strategies:
- Standardize assays using OECD guidelines (e.g., MTT assay in HepG2 cells, 24–48 hr exposure).
- Cross-validate with in silico toxicity prediction tools (e.g., ProTox-II) to identify potential false positives .
What computational models are effective for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = 65–80%), BBB permeability (logBB > 0.3), and CYP450 metabolism.
- Docking Studies : AutoDock or Schrödinger Suite to model interactions with metabolic enzymes (e.g., CYP3A4) and transporters (P-gp) .
What challenges arise in detecting trace impurities during synthesis, and which advanced analytical methods resolve them?
Advanced Research Question
- Challenges : Co-elution of byproducts (e.g., unreacted intermediates) in HPLC.
- Solutions :
- UPLC-MS/MS : Achieve baseline separation with sub-2µm C18 columns.
- 2D-LC : Couple HILIC and reversed-phase modes for polar impurities .
How can researchers improve the aqueous solubility of this compound for in vivo studies?
Advanced Research Question
- Salt Formation : Use hydrochloride or citrate salts (increase solubility by 3–5×).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) via emulsion-solvent evaporation.
- Co-Solvency : Use PEG 400/water mixtures (70:30 v/v) .
What mechanistic insights explain the regioselectivity of reactions involving the pyrrolidin-2-one core?
Advanced Research Question
- Nucleophilic Substitution : Methylamine attacks the less sterically hindered carbonyl-adjacent carbon.
- Spectroscopic Evidence : -labeling studies and DFT calculations (Gaussian 16) confirm transition-state stabilization via hydrogen bonding .
How do oxidative degradation pathways of this compound impact stability, and what mitigates degradation?
Advanced Research Question
- Pathways : Autoxidation at the methylamino group forms N-oxide byproducts (detected via LC-MS).
- Mitigation : Add antioxidants (0.1% BHT) or store under nitrogen. Use accelerated stability studies (40°C/75% RH) to model shelf life .
Which chiral separation techniques ensure enantiomeric purity for stereoisomers of this compound?
Advanced Research Question
- HPLC : Use Chiralpak IA-3 columns (n-hexane:isopropanol 90:10, 1.0 mL/min).
- SFC : Supercritical CO with 20% methanol co-solvent for faster separations .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
